molecular formula C10H18ClNO B569302 (1R-endo)-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one hydrochloride CAS No. 31638-54-7

(1R-endo)-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one hydrochloride

Cat. No.: B569302
CAS No.: 31638-54-7
M. Wt: 203.71 g/mol
InChI Key: ALNUTSMOPLYNMX-SPSHYKGLSA-N
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Description

(1R-endo)-3-Amino-1,7,7-trimethylbicyclo(221)heptan-2-one hydrochloride is a bicyclic compound with a unique structure that includes a bicyclo[221]heptane scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R-endo)-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one hydrochloride typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis and allows for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild and operationally simple conditions . The reaction conditions are metal-free and mild, making it suitable for large-scale preparation.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the organocatalytic formal [4 + 2] cycloaddition reaction. The scalability of this method facilitates its use in drug discovery and pharmaceutical activities .

Chemical Reactions Analysis

Types of Reactions

(1R-endo)-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol. Substitution reactions can produce a wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

(1R-endo)-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R-endo)-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclo[2.2.1]heptane scaffold provides a rigid structure that can interact with enzymes, receptors, and other biomolecules, influencing their activity and function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R-endo)-3-Amino-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one hydrochloride is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

CAS No.

31638-54-7

Molecular Formula

C10H18ClNO

Molecular Weight

203.71 g/mol

IUPAC Name

(3S)-3-amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;hydrochloride

InChI

InChI=1S/C10H17NO.ClH/c1-9(2)6-4-5-10(9,3)8(12)7(6)11;/h6-7H,4-5,11H2,1-3H3;1H/t6?,7-,10?;/m0./s1

InChI Key

ALNUTSMOPLYNMX-SPSHYKGLSA-N

SMILES

CC1(C2CCC1(C(=O)C2N)C)C.Cl

Isomeric SMILES

CC1(C2CCC1(C(=O)[C@H]2N)C)C.Cl

Canonical SMILES

CC1(C2CCC1(C(=O)C2N)C)C.Cl

Synonyms

3-Amino-1,7,7-trimethyl-bicyclo[2.2.1]heptan-2-one Hydrochloride;  3-Amino-2-bornanone Hydrochloride;  3-endo-Amino-D-camphor Hydrochloride;  D-endo-(+)-3-Amino-2-bornanone Hydrochloride

Origin of Product

United States

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